molecular formula C10H20S3 B14275661 3,5-Dibutyl-1,2,4-trithiolane CAS No. 163268-50-6

3,5-Dibutyl-1,2,4-trithiolane

Cat. No.: B14275661
CAS No.: 163268-50-6
M. Wt: 236.5 g/mol
InChI Key: UIWXUNQMNBYBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibutyl-1,2,4-trithiolane is an organic compound belonging to the class of trithiolanes. Trithiolanes are cyclic sulfur compounds containing three sulfur atoms and one or more carbon atoms in a ring structure. This compound is characterized by its unique structure, which includes two butyl groups attached to the 3rd and 5th positions of the trithiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibutyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dibromobutane with sodium sulfide to form the corresponding dithiol, which then undergoes cyclization in the presence of a suitable oxidizing agent to form the trithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibutyl-1,2,4-trithiolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

3,5-Dibutyl-1,2,4-trithiolane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies of sulfur metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its sulfur content and reactivity.

Mechanism of Action

The mechanism by which 3,5-Dibutyl-1,2,4-trithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the trithiolane ring can form bonds with metal ions or other nucleophilic sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of butyl groups.

    3,5-Diethyl-1,2,4-trithiolane: Contains ethyl groups instead of butyl groups.

    3,5-Dipropyl-1,2,4-trithiolane: Contains propyl groups instead of butyl groups.

Uniqueness

3,5-Dibutyl-1,2,4-trithiolane is unique due to the presence of butyl groups, which influence its physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other trithiolanes may not be as effective.

Properties

CAS No.

163268-50-6

Molecular Formula

C10H20S3

Molecular Weight

236.5 g/mol

IUPAC Name

3,5-dibutyl-1,2,4-trithiolane

InChI

InChI=1S/C10H20S3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

UIWXUNQMNBYBPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1SC(SS1)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.